molecular formula C24H28BrN5O3S B2683796 2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine CAS No. 946364-49-4

2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

Cat. No. B2683796
CAS RN: 946364-49-4
M. Wt: 546.48
InChI Key: DMSFEYIMVBIBOW-UHFFFAOYSA-N
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Description

2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H28BrN5O3S and its molecular weight is 546.48. The purity is usually 95%.
BenchChem offers high-quality 2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activities

A compound closely related to the specified chemical, 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivative, has shown promising results in inhibiting the proliferation of human cancer cell lines. This suggests potential applications in cancer therapy research, especially in developing novel anticancer agents (Mallesha et al., 2012).

Antimicrobial Properties

Another derivative, 1,2,4-Triazole, has demonstrated antimicrobial activities. The synthesis of these derivatives involves reactions with primary amines, indicating a possible avenue for developing new antimicrobial agents (Bektaş et al., 2007).

Antifungal and Antimalarial Activities

Sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which are structurally similar to the specified chemical, have shown significant in vitro antimicrobial activity against various bacteria, as well as antifungal and antimalarial properties. This highlights their potential as broad-spectrum antimicrobial agents (Bhatt et al., 2016).

Development of Dopaminergic Agents

Research into 1,4-Disubstituted aromatic piperazines, which shares a structural motif with the specified chemical, has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrate potential in the development of new therapeutics for neurological disorders (Möller et al., 2017).

Pharmacokinetic Modeling

Studies involving compounds structurally similar to the specified chemical, such as UK-369,003, have utilized physiologically based pharmacokinetic modeling to understand their pharmacokinetics. This approach is crucial in drug development, particularly in predicting drug interactions and optimizing dosing regimens (Watson et al., 2011).

properties

IUPAC Name

2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28BrN5O3S/c1-4-33-21-10-7-19(25)16-22(21)34(31,32)30-13-11-29(12-14-30)24-26-18(3)15-23(28-24)27-20-8-5-17(2)6-9-20/h5-10,15-16H,4,11-14H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSFEYIMVBIBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine

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